molecular formula C28H39ClN2O3 B12020491 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide CAS No. 767305-50-0

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide

Cat. No.: B12020491
CAS No.: 767305-50-0
M. Wt: 487.1 g/mol
InChI Key: ABRPZXHNSXVVQX-MWAVMZGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide is a chemical compound with the molecular formula C26H35ClN2O2 and a molecular weight of 443.034 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, an ethoxybenzylidene moiety, and a dodecanohydrazide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide typically involves the condensation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde with dodecanohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

767305-50-0

Molecular Formula

C28H39ClN2O3

Molecular Weight

487.1 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]dodecanamide

InChI

InChI=1S/C28H39ClN2O3/c1-3-5-6-7-8-9-10-11-12-13-28(32)31-30-21-24-16-19-26(27(20-24)33-4-2)34-22-23-14-17-25(29)18-15-23/h14-21H,3-13,22H2,1-2H3,(H,31,32)/b30-21+

InChI Key

ABRPZXHNSXVVQX-MWAVMZGNSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.